

# Phase I Clinical Trial of GSK461364: A Technical Overview

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This technical guide provides an in-depth analysis of the Phase I clinical trial results for **GSK461364**, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). The data presented here is primarily derived from the study conducted by Olmos et al., titled "Phase I Study of **GSK461364**, a Specific and Competitive Polo-like Kinase 1 Inhibitor, in Patients with Advanced Solid Malignancies."[1][2][3]

#### Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[4][5][6][7] Its overexpression has been documented in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[4][8] **GSK461364** is a small molecule inhibitor designed to target Plk1, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[9][10] [11] This document summarizes the key findings from the first-in-human, open-label, dose-escalation Phase I clinical trial of **GSK461364** (NCT00536835) in patients with advanced solid malignancies.[1][12]

# **Quantitative Data Summary**

The Phase I trial evaluated two intravenous dosing schedules of **GSK461364** to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and pharmacodynamics.[1][2][3]



### **Patient Demographics and Disposition**

A total of 40 patients with advanced solid malignancies were enrolled in the study.[1][2][3]

Characteristic	Value
Total Patients Enrolled	40
Schedule A (once weekly)	23
Schedule B (twice weekly)	17

#### **Pharmacokinetic Parameters**

Pharmacokinetic analysis revealed that **GSK461364** exposure, as measured by AUC and Cmax, increased proportionally with the dose. The plasma concentrations declined bi-exponentially following infusion.[13]

Parameter	Value	
Half-life (t1/2)	9 to 13 hours[1][2][3]	
AUC and Cmax	Proportional to dose[1][2][3]	

Detailed pharmacokinetic data for each dose cohort in Schedule A and B can be found in the original publication.

# Safety and Tolerability: Dose-Limiting Toxicities

The MTD was determined based on the occurrence of DLTs.



Schedule	Dose Level	DLTs Observed
A	300 mg	Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (2 of 7 patients)[1][2][3]
A	225 mg	Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (1 of 8 patients)[1][2][3]
В	100 mg	Grade 4 pulmonary emboli and Grade 4 neutropenia (at ≥ 7 days)[1][2][3]

The recommended Phase II dose was established at 225 mg administered intravenously on Schedule A.[1][2][3]

## **Most Common Grade 3-4 Drug-Related Adverse Events**

Myelosuppression and venous thrombotic emboli (VTE) were the most frequently observed severe adverse events.

Adverse Event	Frequency
Venous Thrombotic Emboli (VTE)	20%[1][2][3]
Myelosuppression	Common

# **Preliminary Efficacy**

While no objective responses were observed, a notable proportion of patients experienced disease stabilization.

Response	Percentage of Patients	Details
Prolonged Stable Disease (>16 weeks)	15% (6 patients)	Including 4 patients with esophageal cancer[1][2][3]



Patients with prolonged stable disease were found to have greater expression of Ki-67, phosphorylated histone H3 (pHH3), and Plk1 in archived tumor biopsies.[1][13]

# **Experimental Protocols**Study Design and Dosing

The Phase I study was a dose-escalation trial with two schedules:

- Schedule A: GSK461364 administered intravenously on Days 1, 8, and 15 of a 28-day cycle.
   [1][2][3]
- Schedule B: GSK461364 administered intravenously on Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.[1][2][3]

**GSK461364** was administered as a 4-hour intravenous infusion.[12]

### **Pharmacokinetic Analysis**

Plasma samples were collected at specified time points during the treatment cycles. The concentration of **GSK461364** in plasma was determined using a validated method of liquid-liquid extraction followed by high-performance liquid chromatography tandem mass spectroscopy.[13] Pharmacokinetic parameters were calculated using noncompartmental analysis.[13]

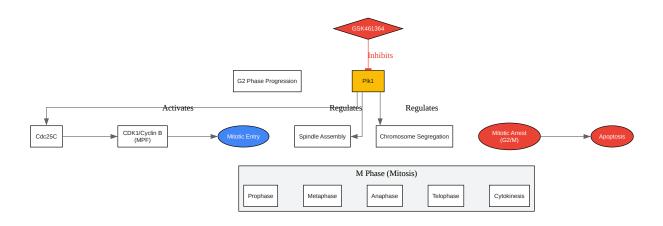
### **Pharmacodynamic Assessments**

Pharmacodynamic markers were evaluated in both circulating tumor cells (CTCs) and archival tumor tissue to assess the biological activity of **GSK461364**.

- Circulating Tumor Cells: CTCs were isolated from peripheral blood samples. The expression of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was assessed in these cells. An increase in pHH3-positive CTCs was observed following drug administration, indicating target engagement.[1][13]
- Tumor Biopsies: Immunohistochemistry (IHC) was performed on archival tumor tissue to
  evaluate the expression of Plk1, the proliferation marker Ki-67, and the mitotic marker pHH3.
  [1][13]



# Visualizations Signaling Pathway of Plk1 Inhibition by GSK461364

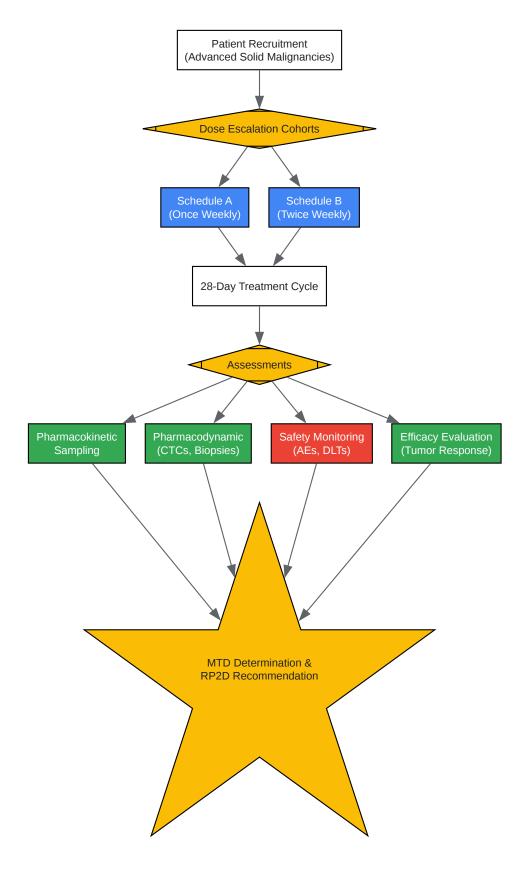


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Caption: Mechanism of action of GSK461364, leading to mitotic arrest and apoptosis.

# **Experimental Workflow of the Phase I Trial**





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Caption: Overview of the experimental workflow for the **GSK461364** Phase I clinical trial.



#### Conclusion

The Phase I clinical trial of **GSK461364** established a manageable safety profile and determined a recommended Phase II dose of 225 mg on a once-weekly schedule. The primary dose-limiting toxicities were hematological. A notable incidence of venous thrombotic events suggests that prophylactic anticoagulation should be considered in future studies. Pharmacodynamic data confirmed on-target activity of **GSK461364**, and preliminary signs of antitumor activity were observed in the form of prolonged stable disease in a subset of patients. These findings support the further clinical development of **GSK461364** for the treatment of advanced solid malignancies.

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